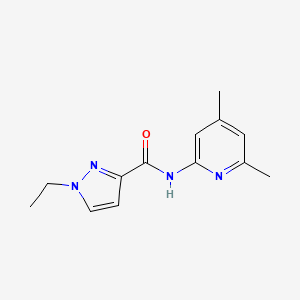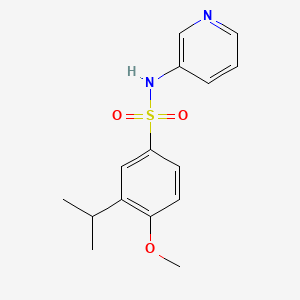
7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole, also known as NBHI, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This molecule has been found to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
作用機序
The mechanism of action of 7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. Studies have shown that this compound can inhibit the activity of GSK-3β, which is a key regulator of various signaling pathways that are involved in cancer and neurodegenerative diseases. In addition, this compound has been found to inhibit the activity of other enzymes and proteins, such as cyclin-dependent kinase 5 (CDK5) and histone deacetylases (HDACs), which are also involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For instance, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of GSK-3β. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of CDK5. Furthermore, this compound has been found to have anti-inflammatory effects by inhibiting the activity of HDACs.
実験室実験の利点と制限
7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. In addition, the synthesis of this compound is well-established, and the compound is readily available for research purposes. However, one limitation of this compound is that it has low solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for research on 7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole. One area of research could be to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammatory bowel disease. Another area of research could be to develop more potent and selective inhibitors of GSK-3β and other target proteins. Furthermore, future research could focus on developing new methods for delivering this compound to target tissues and cells. Overall, this compound has the potential to be a valuable tool for studying the pathogenesis of various diseases and developing new therapeutic strategies.
合成法
The synthesis of 7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole involves the condensation of 3-nitrobenzaldehyde and 3-nitroacetophenone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis of this compound has been well-established and has been reported in various scientific publications.
科学的研究の応用
7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For instance, this compound has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various signaling pathways that are involved in cancer and neurodegenerative diseases.
特性
IUPAC Name |
(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-2,3,3a,4,5,6-hexahydroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-23(26)16-7-1-4-13(11-16)10-14-6-3-9-18-19(14)21-22-20(18)15-5-2-8-17(12-15)24(27)28/h1-2,4-5,7-8,10-12,18,20,22H,3,6,9H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRTYFKGIAIUIH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NN=C2C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(NN=C2/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)

![methyl 2-(5-{[5-(1-azepanyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5430951.png)
![N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5430960.png)

![7-[(4-methoxy-3-methylphenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5430976.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)
![N-benzyl-N'-[1-(2-furoyl)piperidin-3-yl]sulfamide](/img/structure/B5431005.png)

![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)